6-(Trifluoromethyl)nicotinonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

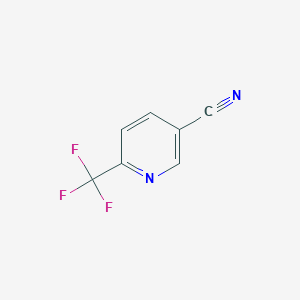

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLULFJVRGVQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380561 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216431-85-5 | |

| Record name | 6-(Trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for 6 Trifluoromethyl Nicotinonitrile

Precursor-Based Synthetic Routes to the 6-(Trifluoromethyl)nicotinonitrile Core

The formation of the this compound framework from non-cyclic starting materials offers a versatile approach to this compound. These methods involve the strategic assembly of the pyridine (B92270) ring through cyclization, trifluoroacylation, and condensation reactions.

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyridine core of this compound. These reactions typically involve the formation of one or two carbon-nitrogen bonds to close the ring. A common strategy involves the reaction of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia (B1221849) source. While direct examples for this compound are not extensively detailed in readily available literature, analogous syntheses of substituted pyridines provide a conceptual framework.

For instance, the synthesis of 6-azaindoles has been achieved through a formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com This highlights the potential of activating substituents on pyridine precursors to facilitate ring formation. Another relevant approach is the transition metal-free radical cyclization of 2-isocyanobiphenyls to afford 6-trichloromethylphenanthridines, which can be a precursor to trifluoromethylated analogues. nist.gov Furthermore, the synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines demonstrates the utility of cyclization in constructing complex trifluoromethylated heterocycles. acs.org A process for preparing 3-cyanopyridine (B1664610) (nicotinonitrile) itself involves reacting 2-methyleneglutaronitrile (B75433) with a halogen and then with a Lewis acid to induce cyclization. nih.gov

A plausible, though not explicitly documented, cyclization route to this compound could involve the reaction of a trifluoromethylated 1,3-dicarbonyl compound with an amino-functionalized nitrile, such as 3-aminocrotononitrile.

Trifluoroacylation Approaches Utilizing Relevant Precursors

Trifluoroacylation, often employing trifluoroacetic anhydride (TFAA), is a powerful tool for introducing the trifluoromethyl group into a molecule that can then undergo cyclization to form the desired pyridine ring. A notable example is the development of a scalable synthesis for 6-(trifluoromethyl)pyrid-2-one, a related compound. nih.gov This route commences with the reaction of trifluoroacetic anhydride and an alkyl vinyl ether. nih.gov Although the final product is a pyridone, this method underscores the feasibility of using TFAA to construct the trifluoromethyl-substituted pyridine skeleton. nih.gov

The reaction of pyridine N-oxides with trifluoroacetic anhydride has also been explored for the trifluoromethylation of heteroaromatics, a process that can be performed on a kilogram scale. chemicalbook.com This suggests that a precursor to nicotinonitrile N-oxide could potentially be trifluoromethylated and subsequently converted to the target molecule. The interaction between pyridine nucleotides and trifluoroacetic anhydride has also been a subject of study, further indicating the broad utility of TFAA in modifying pyridine-based structures. Current time information in Bangalore, IN.

A hypothetical trifluoroacylation approach to this compound could involve the acylation of an enamine derived from a suitable four-carbon precursor, followed by cyclization and dehydration to form the aromatic nitrile.

Condensation Reactions in Nicotinonitrile Framework Construction

Condensation reactions are fundamental to the synthesis of many nicotinonitrile derivatives. nih.gov These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The synthesis of 6-(trifluoromethyl)nicotinic acid, a close relative of the target compound, has been achieved through the condensation of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. nih.gov This reaction, followed by hydrolysis and decarboxylation, provides the 6-trifluoromethylnicotinic acid core, which could then be converted to the nitrile. nih.gov

The following table summarizes a reported condensation reaction for the synthesis of 6-(trifluoromethyl)nicotinic acid:

| Reactant 1 | Reactant 2 | Product | Yield |

| Methyl 3-aminoacrylate | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | 6-(Trifluoromethyl)nicotinic acid | 42.8% nih.gov |

Furthermore, the synthesis of various nicotinonitriles has been reviewed, highlighting numerous condensation strategies. nih.gov For example, the reaction of enaminones with cyanothioacetamide leads to the formation of 2-thioxo-1,2-dihydropyridine-3-carbonitriles. nih.gov While not directly yielding a 6-trifluoromethylated product, these methods demonstrate the versatility of condensation reactions in building the nicotinonitrile framework, which could be adapted by using a trifluoromethylated precursor.

Advanced Trifluoromethylation Strategies for Nicotinonitrile Scaffolds

Introducing the trifluoromethyl group directly onto a pre-formed nicotinonitrile ring represents a more atom-economical approach. Recent advancements in synthetic chemistry have led to the development of powerful direct trifluoromethylation and photocatalytic methods.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation of pyridine rings has emerged as a significant area of research. One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemicalbook.comdoi.org This method has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine derivatives. chemicalbook.comdoi.org

Another approach involves the use of trifluoromethylating reagents in the presence of a copper catalyst. For instance, a trifluoromethylation process for bromopyridine derivatives has been developed using a fluoro-S-(trifluoromethyl)-dibenzothiophene salt in the presence of copper powder. This method could potentially be applied to a 6-bromonicotinonitrile precursor.

The table below outlines a general scheme for the direct trifluoromethylation of a pyridine derivative:

| Substrate | Reagent | Catalyst/Conditions | Product |

| Pyridine Derivative | Electrophilic CF3 source | Hydrosilylation, then CF3+ chemicalbook.comdoi.org | 3-Trifluoromethylpyridine Derivative |

| Bromopyridine Derivative | Fluoro-S-(trifluoromethyl)-dibenzothiophene salt | Copper powder | Trifluoromethylpyridine Derivative |

Photocatalytic Trifluoromethylation Approaches

Photocatalysis offers a mild and efficient alternative for generating trifluoromethyl radicals for C-H functionalization. These methods often utilize visible light and a photosensitizer to initiate the trifluoromethylation reaction. The decarboxylative trifluoromethylation of trifluoroacetic acid (TFA) and its derivatives using photocatalysis has been a subject of extensive research. nih.gov These reactions can proceed through single-electron transfer (SET), electron donor-acceptor (EDA) complex formation, or ligand-to-metal charge transfer (LMCT) mechanisms. nih.gov

While direct photocatalytic trifluoromethylation of nicotinonitrile itself is not explicitly detailed, the hydrotrifluoromethylation of styrenes using fac-Ir(ppy)₃ as a photocatalyst and CF₃I as the trifluoromethyl source demonstrates the potential of this approach for unsaturated systems. Current time information in Bangalore, IN. Additionally, the direct C-H difluoromethylation of heterocycles using organic photoredox catalysis has been successfully developed, suggesting that similar strategies could be adapted for trifluoromethylation.

A key advantage of photocatalytic methods is their ability to proceed under mild conditions, often at room temperature, and with high functional group tolerance. The development of photocatalytic methods for the direct trifluoromethylation of nicotinonitrile would represent a significant advancement in the synthesis of this important compound.

Nucleophilic Trifluoromethylation Reagents and Their Application

The introduction of a trifluoromethyl group onto an aromatic ring is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. thieme-connect.com Nucleophilic trifluoromethylation, which involves the transfer of a CF3 anion or its equivalent to an electrophilic substrate, is a primary strategy. A variety of reagents have been developed for this purpose, each with distinct characteristics and applications.

One of the most prominent reagents is trimethyl(trifluoromethyl)silane (TMSCF3), widely known as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org This reagent is valued for its ability to deliver a nucleophilic CF3 group to carbonyl compounds and imines. sigmaaldrich.com Its activation typically requires a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which initiates the reaction. sigmaaldrich.comnih.gov The mechanism involves the formation of a highly reactive trifluoromethide anion ([CF3]−) equivalent, which then attacks the electrophilic center. wikipedia.org This method has been successfully applied in the synthesis of complex molecules, including the non-steroidal selective androgen receptor modulator. sigmaaldrich.com

Another important reagent is sodium trifluoromethanesulfinate (CF3SO2Na), often called the Langlois reagent. tcichemicals.comnih.gov It is an inexpensive, stable, and easy-to-handle solid that can generate a trifluoromethyl radical under oxidative conditions. tcichemicals.comnih.govacs.org While it operates through a radical mechanism, it is employed in transformations that achieve a net nucleophilic-type trifluoromethylation on various substrates, including heterocycles. thieme-connect.comacs.org

Other reagents have also found utility in specific contexts. For instance, electrophilic trifluoromethylating agents like Togni's reagents can be used to functionalize pyridine rings that have been pre-activated to make them susceptible to nucleophilic attack. chemistryviews.orgchemrxiv.org A notable strategy involves the hydrosilylation of the pyridine ring, which forms an N-silyl enamine intermediate. chemrxiv.orgresearchgate.net This intermediate is electron-rich enough to react with an electrophilic CF3 source, achieving a highly regioselective trifluoromethylation at the 3-position of the pyridine ring. chemistryviews.orgchemrxiv.org

Furthermore, the development of cost-effective trifluoromethylating systems is crucial for large-scale synthesis. sci-hub.se An example is the use of methyl chlorodifluoroacetate (MCDFA) in combination with potassium fluoride (KF) and copper(I) iodide (CuI), which provides an inexpensive source of the CF3 group for the trifluoromethylation of aryl halides. sci-hub.seresearchgate.net Similarly, fluoroform (HCF3), an industrial byproduct, has been explored as an economical feedstock for the trifluoromethylation of esters to produce trifluoromethyl ketones. nih.gov

| Reagent Name | Common Name | Typical Activator/Conditions | Application Example |

|---|---|---|---|

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Ruppert-Prakash Reagent | Catalytic Fluoride Source (e.g., TBAF) | Trifluoromethylation of aldehydes, ketones, and imines. sigmaaldrich.com |

| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Langlois Reagent | Oxidant (e.g., TBHP) | Trifluoromethylation of heterocycles and aryl boronic acids. tcichemicals.comacs.org |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent I | Used with activated substrates (e.g., enamines) | Electrophilic trifluoromethylation of hydrosilylated pyridines. chemistryviews.orgchemrxiv.org |

| Methyl Chlorodifluoroacetate (MCDFA) | - | KF, CuI | Economical trifluoromethylation of aryl iodides. sci-hub.seresearchgate.net |

| Fluoroform (HCF₃) | - | Strong Base (e.g., KHMDS) | Low-cost trifluoromethylation of esters. nih.gov |

One-Pot and Cascade Approaches for Nicotinonitrile Synthesis

A primary strategy involves building the pyridine ring from acyclic, trifluoromethyl-containing building blocks. researchoutreach.orgjst.go.jp For example, the synthesis of the closely related 6-(trifluoromethyl)nicotinic acid can be achieved by the condensation of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.com This type of cyclo-condensation assembles the substituted pyridine ring in a convergent manner. researchoutreach.org

Multicomponent reactions (MCRs) are powerful one-pot procedures that bring together three or more reactants to form a product that contains portions of all starting materials. The Kröhnke pyridine synthesis, for instance, can be adapted to produce trifluoromethylated pyridines. A modern variation involves a multicomponent reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate (B1210297) to yield 2-trifluoromethyl pyridines. researchgate.net

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential intramolecular process, have also been developed for pyridine synthesis. A notable example is the aza-Wittig/6π-electrocyclization cascade. nih.govacs.org In this process, an N-vinylic-λ5-phosphazene reacts with a trifluoromethyl ketone in an aza-Wittig reaction to generate an azatriene intermediate in situ. nih.govacs.org This intermediate then undergoes a 6π-electrocyclization to form a 1,6-dihydropyridine, which can subsequently be oxidized to the corresponding pyridine. nih.gov This metal-free protocol offers access to highly substituted pyridines with good functional group tolerance. nih.gov

| Strategy | Key Reaction Type | Reactant Examples | Resulting Structure |

|---|---|---|---|

| Ring Construction | Cyclo-condensation | Methyl 3-aminoacrylate + 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | 6-(Trifluoromethyl)nicotinic acid methyl ester. chemicalbook.com |

| Multicomponent Reaction | Kröhnke Pyridine Synthesis | Chalcones + CF₃-containing pyridinium (B92312) ylide + NH₄OAc | Substituted 2-(Trifluoromethyl)pyridines. researchgate.net |

| Cascade Reaction | Aza-Wittig/6π-Electrocyclization | Vinyliminophosphorane + Trifluoromethyl ketone | 1,6-Dihydropyridines (oxidizable to pyridines). nih.govacs.org |

Scalability and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, environmental impact, and product purity. Process optimization and the development of scalable routes are therefore of paramount importance for commercially viable compounds like this compound.

A detailed case study in process development is the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate that shares key structural features with the target molecule. sci-hub.se An initial route was deemed too expensive for commercial manufacture, prompting the development of a more economical pathway starting from 6-hydroxynicotinic acid. sci-hub.seconsensus.app The process involved careful optimization of each step, including the selection of an optimal base (diisopropylethylamine) for a high-yield chlorination reaction (93% yield). sci-hub.se A key innovation was the development of a safe and cost-effective trifluoromethylation protocol using the inexpensive MCDFA/KF/CuI system, which was successfully implemented on a kilogram scale. sci-hub.seresearchgate.net

Another example of successful process scale-up is the manufacture of 6-(trifluoromethyl)pyrid-2-one. acs.org After investigating several synthetic routes, a four-stage process starting from trifluoroacetic anhydride (TFAA) was selected for its good yields and high productivity. A particularly challenging step, the decarboxylation of a nicotinic acid derivative, was optimized to achieve an 80% yield of the final product with over 99.5% purity without requiring a separate purification stage. This robust process was scaled up to a 2000-liter reactor, enabling the production of several hundred kilograms of the material. acs.org

Modern manufacturing technologies like flow chemistry are also being employed to improve the safety and efficiency of hazardous reactions. The trifluoromethylation of carbonyl compounds using the Ruppert-Prakash reagent, for example, has been adapted to a flow system. rsc.org This approach allows for better control over reaction temperature and mixing, minimizing risks associated with exothermic reactions and handling of reactive intermediates, which is highly advantageous for industrial production.

| Target Compound/Analogue | Key Strategy/Reagent | Scale Achieved | Key Optimization Outcome |

|---|---|---|---|

| Methyl 6-chloro-5-(trifluoromethyl)nicotinate | Trifluoromethylation with MCDFA/KF/CuI system | ~50 kg scale | Developed a safe, cost-effective route avoiding expensive reagents. sci-hub.se |

| 6-(Trifluoromethyl)pyrid-2-one | 4-stage route from trifluoroacetic anhydride | 2000 L reactor / hundreds of kgs | Achieved >99.5% purity directly from the final reaction step. acs.org |

| Various Carbonyl Compounds | Trifluoromethylation with Ruppert-Prakash reagent | Flow chemistry system | Improved safety and control for a powerful but hazardous reaction. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethyl Nicotinonitrile

Reaction Mechanisms and Pathways of Trifluoromethyl Nicotinonitriles

The unique substitution pattern of 6-(trifluoromethyl)nicotinonitrile governs its reactivity, leading to distinct mechanistic pathways in nucleophilic, electrophilic, and radical reactions.

The pyridine (B92270) ring in trifluoromethyl nicotinonitriles is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, which is typically the rate-determining step. stackexchange.comwikipedia.org

The attack of a nucleophile is regioselectively favored at the positions ortho and para to the ring nitrogen (C2/C6 and C4) because the resulting anionic intermediate has a resonance form where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comwikipedia.org In the case of this compound, the CF3 group at the C6 position makes the ring particularly electron-deficient and thus susceptible to nucleophilic attack. This high reactivity is exploited in the synthesis of various agrochemicals and pharmaceuticals, where the trifluoromethyl-substituted pyridine moiety can be readily functionalized. nih.gov For example, the herbicide Flazasulfuron readily decomposes through an intramolecular nucleophilic aromatic substitution, a reaction driven by the high electronegativity of the trifluoromethyl group on the pyridine ring. nih.gov

| Reaction Type | Key Features | Governing Principle | Typical Nucleophiles |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated by electron-withdrawing groups (-CF3, -CN, ring N). | Stabilization of the Meisenheimer intermediate. wikipedia.org | Thiols, alkoxides, amines. nih.gov |

| Regioselectivity | Attack favored at C2/C6 and C4 positions. stackexchange.com | Resonance stabilization involving the ring nitrogen. stackexchange.com | - |

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The pyridine nitrogen acts as a deactivating group because, under the acidic conditions typical for EAS, it becomes protonated, further increasing its electron-withdrawing nature. youtube.comrsc.org This effect, combined with the strong deactivating properties of the trifluoromethyl and nitrile groups, makes the ring extremely electron-poor and thus unreactive towards most electrophiles. pearson.comwikipedia.org

| Substituent | Effect on Reactivity | Directing Position | Reference |

|---|---|---|---|

| Pyridine Nitrogen | Strongly Deactivating | C3 (meta) | youtube.compearson.com |

| -CF3 (Trifluoromethyl) | Strongly Deactivating | meta | nih.govwikipedia.org |

| -CN (Nitrile) | Strongly Deactivating | meta | pearson.comwikipedia.org |

The trifluoromethyl group can participate in radical reactions. While many studies focus on introducing the -CF3 group via radical pathways, the existing group in this compound can also influence or initiate radical processes. rsc.orgwikipedia.org Photocatalysis, for example, can activate trifluoromethyl (hetero)arenes to generate difluoromethyl radicals through a C-F bond cleavage, which can then undergo further reactions. nih.gov

Another pathway involves the addition of radicals to the electron-deficient pyridine ring. The trifluoromethyl radical (CF3•), often generated from reagents like CF3I or sodium trifluoromethanesulfinate, can add to unsaturated systems. wikipedia.orgnih.gov The high reactivity of these radicals makes controlling regioselectivity challenging. chemrxiv.org However, the electron-poor nature of the this compound ring would make it a potential substrate for radical addition reactions.

This compound can be considered a precursor or a structural relative to compounds that undergo electrocyclization to form dihydropyridines. Dihydropyridines are an important class of compounds, often synthesized via reactions like the Hantzsch synthesis. beilstein-journals.orgnih.govthermofisher.com

A relevant mechanistic pathway is the 6π-electrocyclization of aza-hexatriene intermediates, which can be generated in situ. This process, which can occur under thermal conditions, involves a disrotatory ring closure to form a dihydropyridine ring system. acs.org The subsequent aromatization, often through the elimination of a leaving group or a nih.govresearcher.life-hydride shift, can lead to the corresponding pyridine. acs.orgnih.gov The substituents on the starting materials, such as the trifluoromethyl and nitrile groups, would be incorporated into the final dihydropyridine or pyridine product, influencing its stability and subsequent reactivity.

Transformations of the Nitrile and Pyridine Moieties

The nitrile group (-CN) is a versatile functional handle that can be transformed into a variety of other functionalities. researchgate.netnih.gov Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-(trifluoromethyl)nicotinic acid) or a primary amide (6-(trifluoromethyl)nicotinamide).

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group to a primary amine (aminomethyl) group.

Cycloaddition: The nitrile can participate in cycloaddition reactions, for example with azides, to form heterocyclic rings like tetrazoles. nih.gov

These transformations, coupled with the reactivity of the pyridine core (primarily nucleophilic substitution), allow for extensive derivatization of the this compound scaffold. The electron-withdrawing nature of the trifluoromethyl group generally does not interfere with these standard nitrile reactions but continues to influence the reactivity of the pyridine ring itself.

Regioselective and Stereoselective Reactions Involving Trifluoromethyl Nicotinonitriles

The substituents on the trifluoromethyl nicotinonitrile ring exert strong control over the regioselectivity of reactions.

Nucleophilic Substitution: As discussed (2.1.1), nucleophilic attack is highly regioselective, directed to the positions activated by the ring nitrogen and the -CF3 group. stackexchange.com For example, in related 2-substituted-3-nitropyridines, reactions with S-nucleophiles show a strong preference for substitution of the group at the 3-position. nih.gov

C-H Functionalization: Directed C-H functionalization offers a pathway for regioselective modification. For instance, a method for 3-position-selective C-H trifluoromethylation of pyridines has been developed that proceeds through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgresearchgate.netnih.gov This highlights how specific positions on the pyridine ring can be targeted.

Stereoselectivity becomes relevant in reactions that create new chiral centers, such as the formation of dihydropyridine derivatives. In the Hantzsch synthesis, for example, using chiral auxiliaries on the enamino ester component can lead to the formation of diastereomeric intermediates. These can sometimes be separated, allowing for the synthesis of optically pure dihydropyridine products after cyclization. clockss.org

Applications in Pharmaceutical, Agrochemical, and Materials Science Research

Role of Trifluoromethylated Nicotinonitriles in Medicinal Chemistry

In medicinal chemistry, the nicotinonitrile framework, a derivative of nicotinic acid (vitamin B3), serves as a versatile template for drug design. ontosight.aiekb.eg The incorporation of a trifluoromethyl group often improves critical pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.aiontosight.ai This makes trifluoromethylated nicotinonitriles, including 6-(Trifluoromethyl)nicotinonitrile, highly sought-after intermediates and lead compounds in drug discovery. ekb.egontosight.aiekb.eg

Trifluoromethylated nicotinonitriles are frequently used as lead structures in the synthesis of more complex molecules with potential therapeutic value. ontosight.ai The trifluoromethyl group is a key feature, as its presence can enhance the bioavailability and efficacy of a drug candidate. ontosight.ai It achieves this by favorably influencing molecular properties like solubility and the stability of interactions with proteins. ontosight.ai The combination of an aromatic trifluoromethyl substituent with other chemical moieties, such as urea, has been shown to increase the biological activity of the final product. nih.gov Researchers utilize this compound as a foundational building block, systematically modifying its structure to optimize interactions with specific biological targets and enhance desired therapeutic effects.

The biological effects of trifluoromethylated nicotinonitriles are realized through their interaction with specific molecular targets, including enzymes, receptors, and ion channels. ontosight.ai The highly electronegative trifluoromethyl group can influence the compound's reactivity and its ability to bind to these targets. ontosight.ai

Enzyme Inhibition: Derivatives of this scaffold have been developed as potent enzyme inhibitors. For instance, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid structure were identified as dual inhibitors of the HIV-1 Reverse Transcriptase (RT), targeting its associated ribonuclease H (RNase H) function through an allosteric mechanism. mdpi.com

Receptor and Ion Channel Interaction: In the field of insecticides, which shares common biological targets with some pharmaceuticals, related diamide (B1670390) compounds have been shown to modulate ryanodine (B192298) receptors (RyR), which are intracellular calcium release channels. nih.gov Studies comparing different diamide insecticides have revealed that they bind to distinct but allosterically coupled sites on the ryanodine receptor, providing insight into how these molecules exert their effects at a molecular level. nih.gov

The structural features of trifluoromethylated nicotinonitriles have led to their investigation across several key therapeutic areas.

Infectious Diseases: These compounds have shown significant promise as anti-infective agents.

Antiviral: Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been synthesized and tested as inhibitors of the HIV-1 virus. mdpi.com One promising compound from this series, compound 21 , not only inhibited the RNase H function of the viral enzyme with an IC50 of 14 µM but also blocked viral replication in cell-based assays with minimal cytotoxic effects. mdpi.com

Antibacterial: The trifluoromethyl group is a component of novel antibacterial agents. nih.gov Studies on chlorinated N-arylcinnamamides containing a bis(trifluoromethyl)phenyl group showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, salicylanilide-based compounds with a 4-(trifluoromethyl)phenyl group demonstrated a broad spectrum of activity against S. aureus, Enterococcus faecalis, and mycobacteria, including M. tuberculosis. mdpi.com

Oncology and Cytotoxicity: The cytotoxic properties of compounds containing the trifluoromethyl moiety have been explored for their anticancer potential. ontosight.ainih.gov In a study of novel aryl-urea derivatives, compounds featuring a trifluoromethyl substitution were tested against a panel of human cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic effects, with IC50 values indicating higher potency than the reference drug Doxorubicin against specific cancer cell lines like PACA2 (pancreatic), HCT116 (colon), HePG2 (liver), and HOS (osteosarcoma). nih.gov Broader studies on per- and polyfluoroalkyl substances (PFAS) have also examined their general cytotoxicity, finding that immune cells like Jurkat T-cells and THP-1 monocytes show varying sensitivity to these chemicals. nih.gov

Table 1: Cytotoxic Activity of Trifluoromethyl-Containing Aryl-Urea Derivatives Data sourced from in-vitro studies on human cancer cell lines. nih.gov

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|---|

| 7 | PACA2 (Pancreatic) | 44.4 | 52.1 |

| 8 | PACA2 (Pancreatic) | 22.4 | 52.1 |

| 9 | HCT116 (Colon) | 17.8 | >100 |

| 9 | HePG2 (Liver) | 12.4 | 18.2 |

| 9 | HOS (Osteosarcoma) | 17.6 | 21.6 |

Contributions to Agrochemical Development

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of the modern crop protection industry, with over 50% of pesticides launched in recent decades containing fluorine. nih.gov The trifluoromethyl group is particularly prevalent, found in about 40% of all fluorine-containing pesticides. nih.gov this compound serves as an important intermediate in the synthesis of these active agrochemical ingredients.

The trifluoromethylpyridine structure is integral to the development of modern herbicides and fungicides. nih.gov

Herbicidal Activity: A notable example is Flupyrsulfuron-methyl-sodium, a herbicide discovered by DuPont that inhibits the enzyme acetolactate synthase (ALS). nih.gov It is used for the post-emergence control of various grasses and broadleaf weeds in cereal crops. nih.gov The crop's safety derives from its ability to rapidly metabolize the herbicide, a process much slower in targeted weeds. nih.gov

Fungicidal Activity: Trifluoromethyl-containing compounds are also investigated for their potential to combat fungal pathogens. nih.gov Research into related structures, such as 6-(trifluoromethyl)isoquinoline-4-carboxylic acid, has shown that its derivatives can act as antifungal agents by inhibiting fungal sterol biosynthesis. chemshuttle.com

The development of insecticides is a major application for trifluoromethylated nicotinonitriles and related structures. nih.gov Several commercial insecticides are based on a trifluoromethyl nicotinamide (B372718) scaffold. For example, Flonicamid and the newly named Flumetnicam are nicotinamide insecticides that contain this key structural motif. agropages.comepa.gov These compounds are part of the broader class of diamide insecticides, which are highly effective against major pests and act by activating insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and paralysis. nih.gov

Exploration in Advanced Materials Science

The application of fluorine-containing organic compounds extends into the field of functional materials. nih.gov While direct applications of this compound in materials science are still an emerging area of research, the inherent properties of the trifluoromethyl group and the pyridine (B92270) ring suggest significant potential. The high electronegativity and stability of the C-F bond can be exploited to create materials with unique electronic and thermal properties. Related fluorinated building blocks are considered for the design of electronic materials. nih.gov The pyridine moiety provides a site for coordination with metal ions, opening possibilities for the creation of novel metal-organic frameworks (MOFs) or catalysts.

General Synthetic Building Block Utility in Organic Synthesis

This compound is a versatile building block in organic synthesis, valued for its utility in introducing the 6-(trifluoromethyl)pyridin-3-yl moiety into more complex structures. georganics.skbldpharm.com The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids. For example, hydrolysis of the nitrile leads to 6-(Trifluoromethyl)nicotinamide or 6-(Trifluoromethyl)nicotinic acid, which are themselves important intermediates. chemicalbook.comchemicalbook.com

The compound serves as a precursor for a variety of derivatives, including:

6-(Trifluoromethyl)nicotinaldehyde : Formed by reduction of the nitrile group. ambeed.com

2-Amino-6-(trifluoromethyl)nicotinonitrile : A related building block used in constructing more complex heterocyclic systems. bldpharm.com

2-Chloro-6-(trifluoromethyl)nicotinonitrile : This derivative allows for nucleophilic substitution reactions at the 2-position of the pyridine ring, further expanding its synthetic utility. upfluorochem.comcookechem.com

The reactivity of both the nitrile group and the pyridine ring makes this compound a valuable starting material for creating diverse libraries of compounds for screening in drug discovery and agrochemical research. researchgate.net

Table of Compounds

Hyphenated Mass Spectrometry Techniques

Mass spectrometry (MS) coupled with chromatographic separation techniques offers high sensitivity and selectivity for the analysis of complex mixtures.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of 6-(trifluoromethyl)nicotinonitrile, which has a melting point of 37-41 °C, GC-MS can be effectively utilized for its identification and quantification. sigmaaldrich.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

The analysis of related volatile organic compounds (VOCs) in various matrices, such as tobacco leaves and food products, demonstrates the utility of GC-MS in identifying and quantifying individual components within a complex mixture. nih.govfrontiersin.org This approach allows for the determination of the purity of this compound and the identification of any volatile impurities.

For the analysis of more polar or non-volatile derivatives or impurities that may be present with this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govresearchgate.net LC-MS is particularly well-suited for the analysis of polar analytes in aqueous samples. thermofisher.com The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection.

Recent advancements in LC-MS/MS have enabled the sensitive and robust analysis of a wide range of compounds, including nicotine (B1678760) metabolites in biological matrices. nih.govnih.gov These methods often employ techniques like hydrophilic interaction chromatography (HILIC) for the separation of polar compounds. researchgate.net The development of such methods highlights the capability of LC-MS to characterize not only the parent compound but also related polar species.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound. lcms.cz For this compound (C₇H₃F₃N₂), HRMS can confirm the molecular formula by measuring its monoisotopic mass with a high degree of accuracy. sigmaaldrich.com This capability is crucial for distinguishing between isomers and compounds with very similar molecular weights. news-medical.net

The use of HRMS, often in conjunction with techniques like the Orbitrap mass analyzer, has become a standard for the unambiguous identification of chemical constituents in complex mixtures, such as those found in traditional herbal medicines. nih.gov The high mass accuracy and resolution provided by HRMS significantly increase the confidence in compound identification. news-medical.net

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and differentiate isomers. researchgate.net

The analysis of nicotine and its metabolites has demonstrated the utility of MS/MS in identifying specific fragmentation pathways, which aids in the structural confirmation of the analytes. nih.govresearchgate.net This technique is invaluable for confirming the structure of this compound and for identifying any unknown but related compounds by analyzing their fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift of each proton is influenced by the surrounding atoms, providing a unique signature for the molecule's structure. pdx.eduorgchemboulder.com For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring.

The analysis of related aromatic compounds, such as substituted benzenes and nitriles, provides a basis for predicting and interpreting the ¹H NMR spectrum of this compound. modgraph.co.ukwisc.edu The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups. The interpretation of these spectra, often aided by computational methods, allows for the unambiguous assignment of each proton signal to its specific position on the molecule. wisc.edu

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of this compound. By analyzing the chemical shifts (δ) of each carbon atom, its electronic environment and position within the molecule can be determined.

Trifluoromethyl Carbon (CF₃): This carbon is directly bonded to three highly electronegative fluorine atoms, causing a significant downfield shift. It typically appears as a quartet due to coupling with the three fluorine nuclei (¹J-coupling). The expected chemical shift is in the range of δ 120-125 ppm. rsc.org

Pyridine Ring Carbons: The carbons of the pyridine ring exhibit chemical shifts characteristic of aromatic heterocyclic systems. The carbon atom attached to the trifluoromethyl group (C6) is significantly deshielded and is expected to resonate at a downfield position, often around δ 149-155 ppm. rsc.org The carbon bearing the nitrile group (C3) and the adjacent C5 are also influenced by the electron-withdrawing nature of the nitrile and the nitrogen heteroatom. The remaining pyridine carbons (C2, C4, C5) will have distinct shifts based on their position relative to the nitrogen and the substituents. acs.orgoregonstate.edu

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the δ 115-120 ppm region, a relatively shielded position for a sp-hybridized carbon, which is typical for nitriles. oregonstate.edu

The precise assignment of each carbon signal is definitively achieved through two-dimensional NMR experiments.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2 | 150-155 | Singlet |

| C3 | 110-115 | Singlet |

| C4 | 140-145 | Singlet |

| C5 | 120-125 | Singlet |

| C6 | 149-155 (quartet, JCF ≈ 35 Hz) | Quartet |

| -CF₃ | 120-125 (quartet, JCF ≈ 273 Hz) | Quartet |

| -C≡N | 115-118 | Singlet |

Note: Predicted values are based on data from analogous structures and general NMR principles. Actual experimental values may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atoms within a molecule. wikipedia.org Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, this method provides clear and informative spectra. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent due to free rotation around the C-C bond. nih.gov This signal will appear as a singlet in a proton-decoupled spectrum.

The chemical shift of the CF₃ group is highly characteristic and is influenced by its electronic environment. For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically falls within the range of -60 to -70 ppm relative to a standard reference like CFCl₃. wikipedia.org For instance, the ¹⁹F chemical shift for the related compound 2-(trifluoromethyl)pyridine (B1195222) has been reported at approximately -62.6 ppm. rsc.org Therefore, a similar chemical shift is anticipated for this compound, providing direct evidence for the presence and electronic nature of the CF₃ group. nih.govcolorado.edu

Two-Dimensional NMR Experiments (e.g., COSY, HMBC, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure of this compound by revealing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, the COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, confirming their positions relative to one another. For example, a correlation would be expected between the proton at position 4 (H4) and the proton at position 5 (H5), and between H5 and the proton at position 2 (H2). youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu The HSQC spectrum for this molecule would show a cross-peak connecting the ¹H signal of H2 to the ¹³C signal of C2, H4 to C4, and H5 to C5. This provides a direct and reliable method for assigning the carbon signals of the protonated ring positions. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For this compound, key correlations would include:

The proton at H2 showing a correlation to the nitrile carbon (C3) and carbon C4.

The proton at H4 showing correlations to C2, C5, C6, and the nitrile carbon (C3).

Protons H4 and H5 showing correlations to the trifluoromethyl-bearing carbon (C6), confirming the substituent's position.

Correlations from ring protons to the nitrile carbon and the trifluoromethyl carbon would definitively place these functional groups on the pyridine skeleton. columbia.edu

Together, these 2D NMR techniques provide a detailed and interlocking map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.

The most prominent and diagnostic peaks in the spectrum are associated with the nitrile and trifluoromethyl groups.

Nitrile (C≡N) Stretch: The stretching vibration of the carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, strong absorption band in the region of 2200-2280 cm⁻¹. This is a highly characteristic peak that provides clear evidence for the presence of the nitrile functional group. vscht.cz

Trifluoromethyl (C-F) Stretches: The carbon-fluorine bonds of the CF₃ group produce very strong and characteristic absorption bands. Due to symmetric and asymmetric stretching modes, these typically appear as multiple strong peaks in the 1000-1400 cm⁻¹ region. The intensity of these bands is a hallmark of fluorinated organic compounds. vscht.cz

Aromatic C=C and C=N Stretches: The pyridine ring gives rise to several medium to weak absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds within the aromatic system.

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. vscht.cz

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2200 - 2280 | Strong, Sharp |

| Trifluoromethyl (-CF₃) | C-F Stretches | 1000 - 1400 | Very Strong |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be used to calculate the electron density map and, consequently, the exact positions of all atoms in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide, provides insight into the expected molecular geometry. researchgate.net

A crystallographic study of this compound would yield critical data, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Crystal System and Space Group: Defines the symmetry of the crystal. For example, the related structure crystallizes in the monoclinic system with the P2₁/c space group. researchgate.net

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the planarity of the pyridine ring and the geometry of the trifluoromethyl and nitrile groups.

Intermolecular Interactions: Identification of non-covalent interactions, such as π-π stacking between pyridine rings or dipole-dipole interactions involving the nitrile and trifluoromethyl groups, which stabilize the crystal packing.

This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC))

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are essential techniques for assessing the purity of this compound and for its quantification in reaction mixtures. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. A standard protocol would involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used for the separation of pyridine derivatives. nih.govhelixchrom.com

Mobile Phase: A gradient or isocratic elution using a mixture of a polar organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid to ensure sharp peak shapes) is effective. sielc.comnih.gov

Detection: A UV detector is highly suitable, as the pyridine ring and nitrile group are chromophores that absorb UV light, typically monitored at a wavelength around 254 nm. documentsdelivered.com

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by utilizing columns packed with smaller particles (typically sub-2 µm). This makes it a preferred method for high-throughput analysis and quality control. sielc.com The purity of this compound can be precisely determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)pyridine |

| N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Tetramethylsilane |

| Trichlorofluoromethane |

Computational and Theoretical Investigations of 6 Trifluoromethyl Nicotinonitrile

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent computational tool used to investigate the electronic structure of molecules like 6-(trifluoromethyl)nicotinonitrile. nih.gov These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which are crucial for interpreting chemical reactivity.

Detailed research findings from DFT studies on related nicotinonitrile structures reveal key electronic parameters. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Other parameters, known as global reactivity descriptors, are derived from these orbital energies and provide a quantitative measure of a molecule's stability and reactivity. mdpi.com For instance, a study on the related compound 2-methoxy-4,6-diphenylnicotinonitrile calculated these descriptors, providing a framework for what would be expected for this compound. mdpi.com These include chemical hardness, which measures resistance to changes in electron configuration, and the electrophilicity index, which quantifies the molecule's propensity to act as an electrophile. mdpi.com Such analyses are vital for predicting how the molecule will behave in various chemical environments.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Related Nicotinonitrile Compound This table presents data for 2-methoxy-4,6-diphenylnicotinonitrile as a representative example of DFT analysis for this class of compounds. mdpi.com

| Descriptor | Value (eV) | Description |

| HOMO Energy | -6.2468 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.3932 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.8536 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Ionization Potential (IP) | 7.7691 | The minimum energy required to remove an electron from the molecule. |

| Chemical Hardness (η) | 7.3759 | Measures the resistance of the molecule to changes in its electron configuration. |

| Softness (S) | 0.1356 | The reciprocal of hardness; higher softness suggests higher reactivity. |

| Electrophilicity Index (ω) | 1.1290 | A measure of the molecule's ability to accept electrons. |

Reaction Mechanism Prediction and Validation through Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate pathways of chemical reactions. csmres.co.uk For a compound like this compound, theoretical methods can be used to predict and validate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.net This is particularly valuable for understanding complex processes such as trifluoromethylation reactions. montclair.edu

The process involves using quantum mechanical methods, like DFT, to map out the potential energy surface of a reaction. rsc.org Researchers can model the geometries and energies of reactants, products, and any proposed intermediates and transition states. montclair.edu By identifying the transition state structures—the highest energy points along the reaction coordinate—the activation energy (energy barrier) for each step can be calculated. researchgate.netrsc.org

The pathway with the lowest activation energy is predicted to be the most favorable, thus revealing the likely reaction mechanism. This computational validation helps to confirm or challenge proposed mechanisms based on experimental evidence. It allows chemists to understand the roles of catalysts, the origins of selectivity, and the feasibility of a reaction under specific conditions, thereby accelerating the development of new synthetic methodologies. csmres.co.ukrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the context of medicinal chemistry and materials science, understanding how a molecule's structure relates to its function or activity is paramount. Structure-Activity Relationship (SAR) studies involve synthesizing and testing derivatives of a lead compound, such as this compound, to determine which structural features are essential for its biological activity. csmres.co.uk

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models use calculated molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new, untested compounds. nih.gov This approach significantly reduces the time, cost, and ethical concerns associated with extensive experimental testing. unc.edu

The first step in QSAR is to generate a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as constitutional, topological, geometric, or electronic. A statistical method, such as multiple linear regression, is then used to build an equation that links a combination of these descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest desired activity.

Table 2: Common Molecular Descriptors Used in QSAR Modeling This table lists examples of descriptors used to build predictive models of biological activity. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Description |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Lipophilicity | logP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. |

| Topological | Molecular Connectivity Index (Xv) | A number derived from the molecular graph that reflects branching and complexity. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Thermodynamic | Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand), like this compound, within the active site of a target protein. acs.org This method is crucial in drug discovery for identifying potential drug candidates and optimizing their interactions with biological targets.

The process begins with the three-dimensional structures of the ligand and the target protein, which can be obtained from experimental data or homology modeling. A docking algorithm then systematically samples different orientations and conformations of the ligand within the protein's binding pocket, calculating the binding energy for each pose using a scoring function. nih.gov The pose with the lowest binding energy (docking score) is considered the most probable binding mode. researchgate.net

Beyond just predicting the binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions with key amino acid residues in the active site. acs.orgnih.gov By analyzing these interactions, medicinal chemists can rationally design modifications to the ligand's structure to enhance its binding potency and selectivity for the target protein. For example, docking studies on pyridine (B92270) derivatives have identified crucial interactions with target kinases, guiding the synthesis of more effective inhibitors. acs.org

Table 3: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives This table provides a hypothetical example of how docking results are presented to compare the binding affinities of different derivatives against a specific protein target, such as a kinase.

| Compound | Modification on Pyridine Ring | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | None (Parent Compound) | -7.5 | Lys72, Glu91, Leu144 |

| 2 | Addition of -NH2 at C4 | -8.9 | Lys72 (H-bond), Glu91, Phe145 (π-π) |

| 3 | Addition of -OH at C5 | -8.2 | Glu91 (H-bond), Asp155 (H-bond), Leu144 |

| 4 | Replacement of -CN with -CONH2 | -9.1 | Lys72 (H-bond), Asn142 (H-bond), Phe145 |

| 5 | Addition of -Cl at C4 | -7.9 | Lys72, Glu91, Leu144 |

Derivatization and Functionalization Strategies for 6 Trifluoromethyl Nicotinonitrile Analogues

Strategic Substitutions on the Pyridine (B92270) Ring for Property Modulation

Modifying the substituents on the pyridine ring of the 6-(trifluoromethyl)nicotinonitrile scaffold is a primary strategy to fine-tune the molecule's properties for specific biological targets. This approach allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with improved potency and selectivity.

One notable area of investigation involves the development of inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). In a series of studies, the 6-(trifluoromethyl)nicotinic acid scaffold, derived from the corresponding nitrile, was used as a central core. mdpi.com Scientists decorated this core by introducing an arylamino moiety at the 2-position and creating various ester and amide derivatives of the carboxylic acid at the 3-position. mdpi.com These modifications were designed to explore new allosteric RNase H inhibitors. mdpi.com

The research found that these substitutions significantly impacted the inhibitory activity. For instance, among a series of 44 synthesized 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, 34 compounds showed inhibition of the HIV-1 RT-associated RNase H function in the low micromolar range. mdpi.com The study highlighted that amide derivatives were generally slightly more potent than their ester counterparts. mdpi.com Specific substitutions on the aryl ring of the 2-arylamino group also played a critical role in modulating potency. For example, the methylation of a hydroxy group or its replacement with a thiomethyl group on a phenyl ester derivative resulted in an approximate two-fold increase in potency. mdpi.com

Another key therapeutic target explored using this scaffold is the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is crucial in the differentiation of T helper 17 cells implicated in autoimmune diseases. A series of 6-(trifluoromethyl)pyridine derivatives were designed and synthesized as potent RORγt inverse agonists. researchgate.net The structure-activity relationship studies in this context revealed that interactions involving the trifluoromethyl group were important for binding to the receptor. researchgate.net The most active compound from this series, W14, demonstrated an IC50 value of 7.5 nM in a luciferase reporter assay, which was superior to a clinical compound, VTP-43742. researchgate.net

Table 1: Examples of Substituted 6-(Trifluoromethyl)nicotinic Acid Derivatives and Their Activity

| Compound Name | R Group at Position 2 | R' Group at Position 3 | Biological Target | Reported Activity |

| 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide | (5-Chloro-2-methylphenyl)amino | N-hydroxy-amide | HIV-1 RNase H | Micromolar Inhibition |

| 4-Methoxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | (5-Chloro-2-methylphenyl)amino | 4-Methoxyphenyl ester | HIV-1 RNase H | Micromolar Inhibition |

| W14 | Varies | Varies | RORγt | IC50 = 7.5 nM |

Introduction of Diverse Heterocyclic Moieties onto the Nicotinonitrile Scaffold

Incorporating additional heterocyclic rings onto the this compound framework is another effective strategy to expand chemical diversity and explore new binding interactions with biological targets. This approach can lead to compounds with novel mechanisms of action or improved pharmacological profiles.

The nicotinonitrile ring system is recognized as an attractive and bioactive scaffold for drug development. ekb.egresearchgate.netekb.eg Research on related nicotinonitrile derivatives has demonstrated the value of attaching various heterocyclic systems. For example, in the pursuit of dual inhibitors of Aurora kinase and tubulin polymerization, researchers have introduced substituted pyrazoloamino groups to the pyridine core of nicotinonitrile analogues. bohrium.com This strategy combines the structural features of two different classes of inhibitors into a single molecule.

While direct examples on the this compound scaffold are specific, the principles are broadly applicable. The introduction of an arylamino moiety at the 2-position, as seen in the development of HIV-1 inhibitors, represents the addition of an aromatic system that can be further cyclized or substituted to form more complex heterocyclic structures. mdpi.com The synthesis of derivatives often begins with reactions that functionalize the core scaffold, making it amenable to the attachment of other rings. For instance, the cyano group of this compound can be reacted with organometallic reagents, such as methylmagnesium iodide, to form a ketone, which can then be used as a handle to build more complex heterocyclic structures. uniovi.es

Development of Hybrid Molecular Architectures

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This can result in hybrid compounds with dual or synergistic activities, or improved pharmacokinetic properties. The nicotinonitrile scaffold is a versatile platform for creating such hybrid architectures. ekb.egresearchgate.net

Studies on various nicotinonitrile derivatives have shown the successful implementation of this strategy. For example, nicotinonitrile-coumarin hybrid molecules have been synthesized and evaluated as potential acetylcholinesterase inhibitors. ekb.eg In one study, a hybrid molecule linking a nicotinonitrile core to a coumarin moiety via a thioether linker, and bearing a 6-(4-chlorophenyl) group, showed potent inhibition of the acetylcholinesterase enzyme. ekb.eg

Another approach involves creating nicotinonitrile hybrids that act as dual-acting inhibitors, for instance, targeting both PIM-1 kinase and histone deacetylases (HDACs). ekb.eg These strategies, while demonstrated on the broader class of nicotinonitriles, provide a clear blueprint for the potential development of hybrid molecules based on the specific this compound scaffold to target multiple pathways in complex diseases like cancer. ekb.egresearchgate.net

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry for optimizing lead compounds. The trifluoromethyl (CF3) group itself is often considered a bioisostere for other chemical groups, which is a key reason for the utility of the this compound scaffold.

The CF3 group is frequently used as a bioisosteric replacement for a methyl group, an ethyl group, or even a halogen like chlorine. cambridgemedchemconsulting.com However, one of the more novel and successful applications has been its use as a bioisostere for the aliphatic nitro (NO2) group. nih.govnih.gov While the nitro group can be important for binding interactions, it is often viewed as undesirable in drug candidates due to potential toxicity and metabolic liabilities. nih.govnih.gov

In the development of positive allosteric modulators for the CB1 cannabinoid receptor, researchers successfully replaced an aliphatic nitro group with a trifluoromethyl group. nih.govnih.gov This bioisosteric switch not only maintained but, in many cases, improved the compound's potency. nih.gov Furthermore, the CF3-containing analogues demonstrated significantly better in vitro metabolic stability. nih.govnih.gov This principle underscores the inherent value of the this compound scaffold in drug design. The CF3 group provides metabolic stability and specific electronic properties that can be advantageous for receptor binding, making it a valuable component in the initial design and subsequent optimization of new drug candidates. researchgate.net

Table 2: Comparison of Bioisosteric Properties

| Functional Group | Key Properties | Role in Drug Design |

| Trifluoromethyl (-CF3) | Highly electronegative, lipophilic, metabolically stable | Enhances binding affinity, improves metabolic stability, modulates pKa. Often used as a bioisostere for nitro and methyl groups. nih.govnih.gov |

| Nitro (-NO2) | Strong electron-withdrawing group, potential for H-bonding | Can be crucial for binding but often associated with metabolic instability and potential toxicity. nih.govnih.gov |

| Methyl (-CH3) | Small, lipophilic, metabolically susceptible (oxidation) | Standard alkyl group for probing steric and lipophilic interactions. |

| Chlorine (-Cl) | Electronegative, lipophilic | Common substituent to modulate electronics and lipophilicity. |

Environmental Impact and Degradation Research of Fluorinated Pyridines

Environmental Fate and Transport Mechanisms

The environmental journey of a chemical like 6-(trifluoromethyl)nicotinonitrile is governed by its physical and chemical properties, which dictate its movement and persistence in soil, water, and air. While specific data on this compound is limited, the behavior of other fluorinated and pyridine-containing compounds, such as neonicotinoid pesticides and various pharmaceuticals, provides insight into its likely fate. mdpi.comnih.gov

Fluorinated compounds can enter the environment through various pathways, including industrial discharge, agricultural runoff, and improper disposal. mdpi.com Once released, their transport is influenced by factors like water solubility, soil adsorption, and volatility. For instance, the insecticide transfluthrin, another fluorinated compound, is semi-volatile and hardly mobile in soil due to a high organic carbon-water (B12546825) partition coefficient (Koc), suggesting it binds tightly to soil particles. regulations.gov Conversely, some neonicotinoid metabolites, like 6-chloronicotinic acid, are mobile and can be taken up by non-target plants. nih.gov

The persistence of these compounds can be significant. The half-lives of some neonicotinoids in soil can exceed 1,000 days, leading to accumulation with repeated use. nih.gov This persistence is often linked to the strength of the C-F bond, which makes fluorinated compounds generally resistant to natural degradation processes. nih.gov

Table 1: Factors Influencing the Environmental Fate of Fluorinated Pyridines (Illustrative Examples)

| Factor | Influence | Example Compound(s) | Observation | Citation |

|---|---|---|---|---|

| Soil Adsorption (Koc) | Determines mobility in soil. High Koc indicates low mobility. | Transfluthrin | Estimated Koc of 50,000 L/kg suggests it is hardly mobile. | regulations.gov |

| Volatility | Affects distribution between air, water, and soil. | Transfluthrin | Classified as semi-volatile, allowing for atmospheric dispersal over short distances. | regulations.gov |

| Temperature | Influences the rate of degradation. | Imidacloprid | Half-life in soil decreased from 547 days at 5°C to 85 days at 25°C. | nih.gov |

| pH | Affects stability in aquatic environments (hydrolysis). | Imidacloprid | Stable at pH 5-7, but degradation increases at pH 9 (half-life ~1 year). | nih.gov |

Biotic and Abiotic Degradation Pathways

The breakdown of fluorinated pyridines in the environment occurs through both biological (biotic) and non-biological (abiotic) processes. However, the presence of the trifluoromethyl group often makes these compounds recalcitrant. nih.gov

Abiotic Degradation: The primary abiotic degradation pathway for many aromatic compounds in surface waters is photolysis—breakdown by sunlight. nih.gov Direct photolysis involves the chemical absorbing photons and undergoing degradation. nih.gov Indirect photolysis occurs when other molecules absorb light and initiate the degradation of the target compound. nih.gov

Research on the photolysis of fluorinated pesticides and pharmaceuticals shows that while the parent compound may degrade, the fluorinated functional groups often remain intact, leading to the formation of multiple persistent fluorinated byproducts. nih.gov For example, photolysis can convert heteroaromatic-CF3 groups into aliphatic-CF3 compounds like trifluoroacetic acid (TFA), which is known for its persistence. nih.gov

Biotic Degradation: Microbial degradation is a key process for breaking down organic pollutants. However, the high strength of the C-F bond presents a significant challenge for microorganisms. mdpi.com While the degradation of unsubstituted pyridine (B92270) by bacteria like Arthrobacter sp. is known, the pathways for fluorinated versions are less understood. nih.gov

Studies have shown that some microbes can degrade fluorinated compounds, though often slowly. The bacterium Pseudomonas putida F1, for instance, has been shown to degrade and defluorinate 2,2-difluoro-1,3-benzodioxole, a moiety found in some chemicals. umn.edu The strategy often employed by microbes is not a direct attack on the C-F bond but a "metabolic activation" where other parts of the molecule are modified first. mdpi.com For benzotrifluoride (B45747) derivatives, this can involve adding oxygen to the aromatic ring, which then facilitates the removal of a fluoride (B91410) ion. mdpi.com The nitrile group in this compound could potentially serve as an initial point of microbial attack.

Green Chemistry Principles in the Synthesis and Application of Fluorinated Nicotinonitriles

Given the potential environmental persistence of fluorinated compounds, applying green chemistry principles to their synthesis and use is of growing importance. nottingham.ac.uk The goal is to design processes that are more efficient, use less hazardous materials, and generate less waste.

Several modern synthetic methods for creating fluorinated pyridines align with these principles: